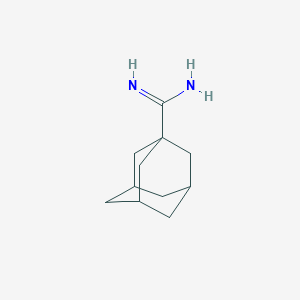

Adamantane-1-carboxamidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Adamantane-1-carboxamidine is a useful research compound. Its molecular formula is C11H18N2 and its molecular weight is 178.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Adamantane-1-carboxamidine (ACH) is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity of ACH, highlighting its antiviral properties, interactions with biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its adamantane backbone, a polycyclic hydrocarbon known for its rigid three-dimensional structure. The molecular formula of ACH is C₁₁H₁₉ClN₂, with a molecular weight of 214.74 g/mol. The presence of the carboxamidine functional group contributes significantly to its reactivity and biological interactions.

Antiviral Activity

Recent studies have indicated that ACH exhibits promising antiviral properties. Notably, research published in Cell Reports identified ACH as a potential inhibitor of SARS-CoV-2 replication in cell cultures. This study suggests that further investigations are necessary to assess its efficacy and safety in vivo.

Case Study: SARS-CoV-2 Inhibition

- Study Reference : Cell Reports

- Findings : ACH demonstrated inhibition of SARS-CoV-2 replication in vitro.

- Implications : Potential therapeutic candidate for COVID-19 treatment, pending further studies on safety and efficacy.

Activity Against Orthopoxviruses

In addition to its antiviral properties against coronaviruses, ACH derivatives have shown activity against orthopoxviruses, including the vaccinia virus. A study synthesized various adamantane derivatives and assessed their efficacy against these viruses, revealing that certain compounds exhibited higher activity than the reference drug cidofovir .

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| ACH Derivative A | 0.6 | 1123 |

| ACH Derivative B | 14.4 | >40 |

| Cidofovir | 40 | 20 |

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes. For instance, it has been identified as a potent inhibitor of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in glucocorticoid metabolism. The binding interactions between ACH and 11β-HSD1 were characterized through docking studies, revealing favorable interactions that may enhance its therapeutic potential in metabolic disorders .

The biological activity of ACH can be attributed to several mechanisms:

- Inhibition of Viral Replication : By interfering with viral replication processes.

- Enzyme Interaction : Binding to specific enzymes such as 11β-HSD1, altering their activity.

- Structural Similarity : Its structural resemblance to other biologically active compounds allows for interaction with various biological targets .

Future Directions

Given the preliminary findings on the biological activities of this compound and its derivatives, several future research directions can be pursued:

- In Vivo Studies : To evaluate the safety and efficacy of ACH in living organisms.

- Structural Modifications : To enhance potency and selectivity against specific viral targets.

- Broader Spectrum Testing : Investigating its activity against other viral strains and pathogens.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Adamantane-1-carboxamidine has been investigated for its potential as an antiviral agent. Preliminary studies indicate that it may inhibit the replication of SARS-CoV-2, the virus responsible for COVID-19, in cell cultures. This positions it as a candidate for further investigation in antiviral drug development.

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes, particularly in metabolic disorders. Research has identified adamantyl carboxamide and acetamide derivatives as potent inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in regulating glucocorticoid metabolism . These inhibitors have potential applications in treating conditions like insulin resistance and obesity.

Drug Discovery

Adamantane derivatives, including this compound, are increasingly utilized in drug discovery programs targeting various diseases. The unique structural properties of adamantane facilitate the optimization of pharmacological profiles by enhancing lipophilicity and stability, which are critical for drug efficacy . The incorporation of adamantyl groups into drug-like molecules has been shown to improve absorption and distribution characteristics, making them suitable candidates for central nervous system (CNS) drug development .

Case Studies

Case Study 1: Antiviral Activity

A study published in Cell Reports demonstrated that this compound hydrochloride could inhibit SARS-CoV-2 replication in vitro. This finding warrants further exploration to assess its efficacy in vivo and its potential as a therapeutic agent against COVID-19.

Case Study 2: Metabolic Disorders

Research on adamantyl carboxamide derivatives revealed their ability to selectively inhibit 11β-HSD1 with IC50 values in the low nanomolar range (e.g., compound 15 with IC50 = 114 nM) . These compounds showed no significant activity against other related enzymes, indicating their specificity and potential for treating metabolic disorders without off-target effects.

Propiedades

IUPAC Name |

adamantane-1-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c12-10(13)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H3,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMSZZMYJNYFCNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369408 |

Source

|

| Record name | Adamantane-1-carboxamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173601-35-9 |

Source

|

| Record name | Adamantane-1-carboxamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.